molecular formula C14H14N4O3 B2462579 N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034236-85-4

N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2462579
CAS No.: 2034236-85-4
M. Wt: 286.291
InChI Key: XGBIDCSUAIXBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic small molecule composed of a nicotinamide core. This structure features a pyrimidin-2-yl group attached via an amide linkage at one position and a tetrahydrofuran-3-yl)oxy ether moiety at another. This specific molecular architecture suggests potential for interaction with various biological targets, often found in medicinal chemistry and drug discovery research. Compounds with similar nicotinamide and heteroaryl scaffolds, such as pyrimidine, are frequently investigated as modulators of protein function . The tetrahydrofuran moiety is a common pharmacophore found in bioactive molecules that can influence a compound's physicochemical properties and binding characteristics. Researchers may find this compound valuable as a building block for synthesizing more complex molecules, as a reference standard in analytical studies, or as a starting point for exploring new chemical space in biological screening assays. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-pyrimidin-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-12(18-14-16-6-2-7-17-14)11-3-1-5-15-13(11)21-10-4-8-20-9-10/h1-3,5-7,10H,4,8-9H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBIDCSUAIXBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran group is introduced via etherification reactions, often using tetrahydrofuran-3-ol as a reagent.

    Attachment of the Nicotinamide Group: The final step involves coupling the nicotinamide group to the intermediate compound through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Bioisosteric Replacements

Compound 11 (from ), (S)-N-(4-Methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((tetrahydrofuran-3-yl)oxy)phenyl)buta-2,3-dienamide, shares key motifs with the target compound:

  • Tetrahydrofuran-3-yloxy substituent : This group enhances solubility and modulates steric bulk.
  • Core differences : Compound 11 employs a phenylbuta-2,3-dienamide backbone instead of nicotinamide, introducing an allenamide (C=C=C) bioisostere. This substitution may alter conformational dynamics and metabolic stability .

The patent compound XIV (), 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide, diverges further:

  • Benzodioxin and indazole groups : These aromatic systems may enhance target binding affinity compared to pyrimidine.
  • Chiral tetrahydrofuran-3-yl : Both compounds retain this motif, suggesting its importance in stereoselective interactions .

Physicochemical and Pharmacological Properties

Property Target Compound Compound 11 Compound XIV
Molecular Weight ~350–370 g/mol (estimated) 498.2 g/mol (ESI-MS) ~600 g/mol (estimated)
Key Substituents Pyrimidinyl, THF-3-yloxy Indole, allenamide, THF-3-yloxy Benzodioxin, difluoropropanamide
Solubility Moderate (polar groups) Low (bulky substituents) High (fluorine-enhanced polarity)
Synthetic Yield Not reported 4% Optimized (patent process)

Patent and Process Considerations

The patent for Compound XIV highlights the industrial relevance of tetrahydrofuran-3-yl benzamides, with claims covering enantiomerically pure intermediates and scalable coupling methods. This contrasts with academic syntheses (e.g., Compound 11), which prioritize structural novelty over yield .

Biological Activity

N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The compound features a pyrimidine ring and a tetrahydrofuran moiety, which contribute to its unique pharmacological profile. The structural formula can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2

This molecular configuration is significant for its interaction with biological targets.

Inhibition of Enzymatic Activity
Research indicates that this compound may act as an inhibitor of certain enzymes implicated in disease processes. For instance, studies have shown that similar pyrimidine derivatives can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis, which is a validated target for anti-malarial therapies .

Anticancer Activity
Compounds within the same chemical class have demonstrated notable anticancer effects. For example, a related pyrimidine derivative exhibited potent inhibitory effects on cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar properties . The mechanism often involves apoptosis induction and cell cycle arrest at the G2/M phase.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrimidine-based compounds. For instance, one derivative showed significant activity against influenza viruses, leading to a reduction in viral load in infected models . This suggests that this compound might also exhibit antiviral properties worth exploring further.

Case Study 1: Anticancer Efficacy

A study focusing on a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong antiproliferative activity . The compound's ability to induce apoptosis was confirmed through increased caspase activity.

Case Study 2: Antiviral Activity

In a mouse model infected with influenza A virus, a pyrimidine derivative showed over a 2-log reduction in viral load following treatment . This highlights the potential of this compound as an antiviral agent.

Comparative Analysis

Activity This compound Related Compounds
AnticancerPotential (IC50 ~ 0.126 μM in TNBC)Yes
AntiviralPotential (viral load reduction in models)Yes
AntimicrobialPossible (based on structural similarity)Yes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.